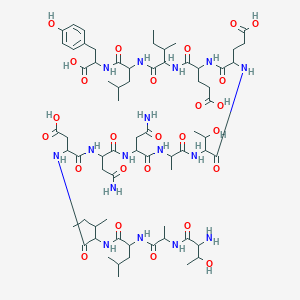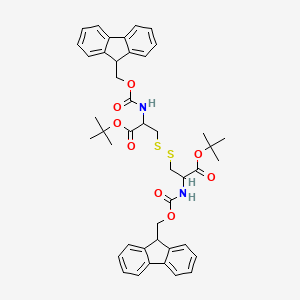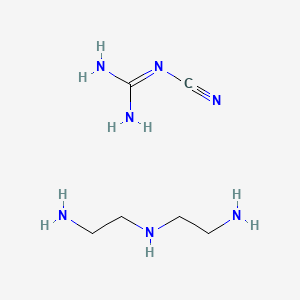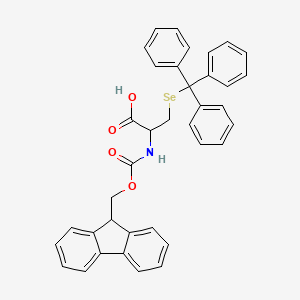
Glycidylphenylether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidylphenylether: is a liquid aromatic organic compound belonging to the glycidyl ether class. It has the chemical formula C₉H₁₀O₂ and is also known by its IUPAC name, 2-(phenoxymethyl)oxirane . This compound is primarily used to reduce the viscosity of epoxy resin systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycidylphenylether is synthesized through the reaction of phenol and epichlorohydrin in the presence of a base . The reaction proceeds via the formation of a halohydrin intermediate, which is subsequently treated with sodium hydroxide to form the final product . This method avoids the use of a Lewis acid catalyst, which is typically employed in the synthesis of other glycidyl ethers .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of phenol and chloropropylene oxide as raw materials . The reaction is carried out in a micro-reactor, which significantly shortens the reaction time and minimizes side reactions . This method achieves a high yield of over 98% .
Analyse Chemischer Reaktionen
Types of Reactions: Glycidylphenylether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert it into alcohols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming different ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various ether derivatives.
Wissenschaftliche Forschungsanwendungen
Glycidylphenylether has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of glycidylphenylether involves its ability to undergo anionic polymerization . This process is initiated by nucleophiles, which open the epoxide ring, leading to the formation of polymer chains . The compound’s molecular targets include various enzymes and receptors involved in its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
- Glycidylmethylether
- Glycidylbutylether
- Glycidylallylether
Comparison: Glycidylphenylether is unique due to its aromatic phenyl group, which imparts distinct chemical and physical properties compared to other glycidyl ethers . This aromatic group enhances its reactivity and makes it particularly useful in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
87592-61-8 |
|---|---|
Molekularformel |
C22H26FO2- |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-fluoro-2-phenyl-4-(4-propylcyclohexyl)cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C22H27FO2/c1-2-6-16-9-11-18(12-10-16)22(23)14-13-19(21(24)25)20(15-22)17-7-4-3-5-8-17/h3-5,7-8,13-14,16,18H,2,6,9-12,15H2,1H3,(H,24,25)/p-1 |
InChI-Schlüssel |
KGYYLUNYOCBBME-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC1CCC(CC1)C2(CC(=C(C=C2)C(=O)[O-])C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)
![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)
![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)


